molecular formula C16H13NO3 B15064847 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one CAS No. 135762-53-7

2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B15064847
CAS No.: 135762-53-7
M. Wt: 267.28 g/mol
InChI Key: HUCPWAIRFSQMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one is a quinolinone derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 2-position of the dihydroquinolinone core. This compound has been synthesized via metal-free methodologies, achieving an 87% yield as a yellow solid . Its structure is confirmed by spectroscopic

  • 13C NMR (DMSO-d6): Peaks at 101.5 and 101.7 ppm correspond to the methylenedioxy (OCH2O) group, while the carbonyl (C=O) appears at 190.7 ppm .
  • MS (EI): Molecular ion [M⁺] at m/z 311, with key fragments at m/z 190 (100% abundance) and 163 .

The benzo[d][1,3]dioxole moiety contributes to distinct spectroscopic features, including IR absorptions for C-O-C (1236 cm⁻¹) and C=O (1649 cm⁻¹) . The compound’s synthetic route emphasizes sustainability, avoiding metal catalysts .

Properties

CAS No.

135762-53-7

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H13NO3/c18-14-8-13(17-12-4-2-1-3-11(12)14)10-5-6-15-16(7-10)20-9-19-15/h1-7,13,17H,8-9H2

InChI Key

HUCPWAIRFSQMTN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Bischler-Napieralski reaction is a classical method for constructing isoquinoline derivatives. It involves the cyclodehydration of β-arylethylamides using acidic reagents such as phosphorus oxychloride (POCl$$_3$$) or polyphosphoric acid. The mechanism proceeds via imidoyl chloride intermediate formation, followed by intramolecular electrophilic aromatic substitution.

Detailed Procedure

A representative synthesis from is outlined below:

  • Starting Material Preparation :
    • β-(3,4-Methylenedioxy)phenethylamine (10 mmol) is reacted with benzoyl chloride (12 mmol) in the presence of triethylamine (Et$$_3$$N) to form N-[2-(3,4-methylenedioxy)phenyl]benzamide.
  • Cyclization :
    • The amide (0.01 mol) is dissolved in acetonitrile (20 mL), and POCl$$_3$$ (5 g) is added dropwise under nitrogen. The mixture is refluxed for 5 hours.
  • Workup :
    • After cooling, volatiles are evaporated under vacuum. The residue is neutralized with aqueous NaOH, extracted with dichloromethane, and purified via recrystallization from ethyl acetate.
    • Yield : 92%.

Optimization Strategies

  • Catalyst Choice : POCl$$_3$$ outperforms polyphosphoric acid in terms of yield and reaction time.
  • Solvent Effects : Acetonitrile facilitates higher cyclization efficiency compared to toluene or DMF.
  • Temperature : Reflux conditions (80–100°C) are critical for minimizing side reactions.

Alternative Synthesis Approaches

Multi-Step Reduction and Alkylation

A modified approach from involves sequential reduction and alkylation:

  • Condensation : 3,4-Methylenedioxyphenethylamine reacts with isonicotinaldehyde in ethanol under basic conditions to form an imine intermediate (85% yield).
  • Reduction : The imine is reduced with NaBH$$_4$$ in methanol to yield the secondary amine.
  • Cyclization : The amine undergoes Bischler-Napieralski cyclization with POCl$$_3$$ to afford the target compound.

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) serves as both catalyst and solvent in a one-pot synthesis:

  • A benzodioxole-derived amide is heated with PPA at 120°C for 6 hours, followed by neutralization and extraction.
  • Yield : 78%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl$$3$$) : δ 3.91 (s, 2H, CH$$2$$), 6.72–7.45 (m, 7H, aromatic), 8.21 (s, 1H, NH).
  • MS (ESI) : m/z 268.1 [M+H]$$^+$$.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar arrangement of the benzodioxole ring and dihydroquinolinone core, with a dihedral angle of 55.5° between aromatic systems.

Applications and Derivatives

Biological Activity

  • Antitumor Effects : Compound derivatives inhibit tubulin polymerization (IC$$_{50}$$: 0.64 μM).
  • Enzyme Inhibition : Demonstrates activity against cytochrome P450 isoforms.

Material Science Applications

The benzodioxole moiety enhances electron transport properties, making the compound a candidate for organic semiconductors.

Chemical Reactions Analysis

2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as tumor cell apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinolinone Series

Key analogs include derivatives with varying substituents on the quinolinone core (Table 1):

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Spectral Features Reference
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one C₁₆H₁₃NO₃ 87 Not reported 13C NMR: 190.7 (C=O), 101.5–101.7 (OCH2O)
2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one C₁₅H₁₁Cl₂NO 92 Not reported 1H NMR: δ 6.85 (s, 2H, aromatic), 7.63 (d, J = 7.9 Hz)
6-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one C₁₇H₁₃NO₅ 97 Not reported IR: 1649 (C=O), 1236 (C-O-C); 13C NMR: 147.2–147.8 (Cq)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in the dichlorophenyl analog) enhance yields (92%) compared to the target compound (87%) but may complicate purification due to increased polarity .
  • Spectral Trends : The methylenedioxy group consistently generates distinct 13C NMR signals (101–102 ppm) and IR C-O-C stretches (~1236 cm⁻¹) in benzo[d][1,3]dioxole-containing analogs .
  • Synthetic Efficiency: The dichlorophenyl analog achieves a higher yield (92%) due to stabilized intermediates, whereas fused dioxolo-quinolinones (97% yield) benefit from intramolecular cyclization .
Non-Quinolinone Analogs with Benzo[d][1,3]dioxole Moieties
  • Coumarin Derivatives: 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Coumarin 13): Lower yield (32%) due to competitive side reactions during cyclization. Its IR spectrum shows a C=O stretch at 1715 cm⁻¹, shifted higher than quinolinones due to conjugation differences .
Functional and Pharmacological Comparisons
  • Bioactivity: While the target compound’s bioactivity is unreported, analogs like 13k (chalcone) and MHY2251 (a dihydroquinazolinone SIRT1 inhibitor) demonstrate that benzo[d][1,3]dioxole derivatives often target enzymes or cancer pathways .
  • Synthetic Flexibility : The target compound’s metal-free synthesis contrasts with coumarin derivatives requiring acid-mediated cyclization, which may limit scalability .

Biological Activity

The compound 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on various studies.

Synthesis of the Compound

The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one typically involves a multi-step process that can yield the compound in high purity and yield. A common method includes the reaction of appropriate precursors under controlled conditions, often utilizing solvents like DMF or p-dioxane to optimize yields .

Anticancer Properties

Research indicates that compounds with a benzo[d][1,3]dioxol-5-yl moiety exhibit significant anticancer activities. For instance, derivatives incorporating this moiety have been shown to inhibit cell proliferation in various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The following table summarizes key findings regarding the cytotoxic effects of related compounds:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

These results suggest a promising potential for developing new anticancer agents based on this structural framework.

The anticancer mechanisms of 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one have been investigated through various assays. These include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .

Case Studies

Case Study 1: Antitumor Activity Evaluation
In a study focusing on the evaluation of new thiourea derivatives containing benzo[d][1,3]dioxol moieties, it was found that many compounds exhibited significant antitumor activity compared to standard drugs like doxorubicin. The evaluation included detailed cytotoxicity assessments across multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship
A comprehensive structure–activity relationship (SAR) study was conducted to understand how modifications to the quinoline and amide domains affect biological activity. This research revealed that specific substitutions could enhance potency against certain cancer types while reducing toxicity towards normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.